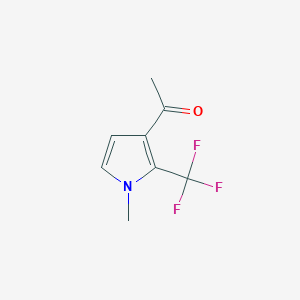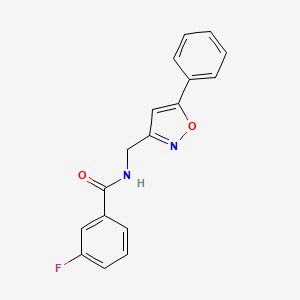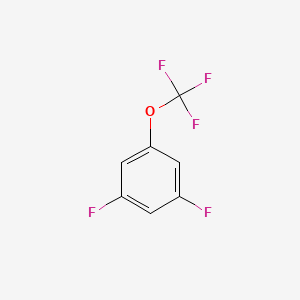
3-(3-Fluorophenyl)-2-methylpropanoic acid
Overview
Description
3-(3-Fluorophenyl)-2-methylpropanoic acid, also known as 3-Fluoro-2-methylpropionic acid (3FMPA) is an organic compound that has been gaining attention in the scientific community due to its potential applications in drug synthesis, chemical engineering, and biochemistry. 3FMPA is a carboxylic acid with a unique structure that is composed of a three-carbon chain containing two methyl groups and a fluorine atom. This compound has a wide range of chemical, physical, and biological properties that make it an attractive candidate for further research.
Scientific Research Applications
Pharmacology
3-(3-Fluorophenyl)-2-methylpropanoic acid: is utilized in pharmacological research as a precursor for synthesizing compounds with potential therapeutic effects. Its fluorinated phenyl group can interact with various biological targets, influencing the pharmacokinetics and pharmacodynamics of the derived drugs .
Organic Synthesis
In organic chemistry, this compound serves as a building block for creating complex molecules. Its structure is amenable to modifications, allowing chemists to synthesize a wide range of derivatives with diverse chemical properties for further research and development .
Biochemistry
The acid plays a role in biochemistry research, particularly in the study of enzyme-catalyzed reactions. It can act as an inhibitor or a substrate analog to study the mechanism of action of enzymes that process similar carboxylic acid substrates .
Materials Science
Researchers in materials science explore the use of 3-(3-Fluorophenyl)-2-methylpropanoic acid in the development of new polymeric materials. Its incorporation into polymers could potentially enhance their physical properties, such as thermal stability and durability .
Analytical Chemistry
This compound is used as a standard in chromatographic methods to quantify similar compounds in various samples. Its unique retention time and spectral properties make it an excellent reference for analytical assays .
Environmental Science
In environmental science, 3-(3-Fluorophenyl)-2-methylpropanoic acid may be studied for its degradation products and their impact on ecosystems. Understanding its breakdown can help assess the environmental fate of similar compounds .
properties
IUPAC Name |
3-(3-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGQTWWSSQMYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)-2-methylpropanoic acid | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-1,3-benzodiazol-1-yl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2856299.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2856300.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2856302.png)
![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2856303.png)
![N-(4-butylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2856304.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2856310.png)
![5-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2856313.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)


![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)